molecular formula C29H30BrOP B044578 (4-Butoxybenzyl)triphenylphosphonium bromide CAS No. 146346-92-1

(4-Butoxybenzyl)triphenylphosphonium bromide

Cat. No.: B044578
CAS No.: 146346-92-1
M. Wt: 505.4 g/mol
InChI Key: DYBCXFJUMGEGBX-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxybenzyl)triphenylphosphonium bromide typically involves the reaction of 4-butoxybenzyl bromide with triphenylphosphine. This reaction is often carried out in the presence of a solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using microwave irradiation. This method involves the use of microwave energy to accelerate the reaction between 4-butoxybenzyl bromide and triphenylphosphine, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

(4-Butoxybenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Butoxybenzyl)triphenylphosphonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Butoxybenzyl)triphenylphosphonium bromide include:

Uniqueness

What sets this compound apart from similar compounds is its unique butoxybenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

(4-Butoxybenzyl)triphenylphosphonium bromide (BBTPB) is a phosphonium salt that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with BBTPB, including its mechanisms of action, effects on cellular pathways, and potential therapeutic uses.

  • Chemical Formula : C24_{24}H28_{28}BrP
  • Molecular Weight : 436.38 g/mol
  • CAS Number : 3462-97-3

BBTPB is characterized by its triphenylphosphonium moiety, which is known for its ability to penetrate cell membranes and accumulate in mitochondria due to the negative membrane potential.

BBTPB functions primarily through the following mechanisms:

  • Mitochondrial Targeting : The triphenylphosphonium group allows BBTPB to selectively accumulate in mitochondria, where it can influence mitochondrial function and bioenergetics.
  • Reactive Oxygen Species (ROS) Modulation : BBTPB has been shown to modulate ROS levels within cells, potentially leading to oxidative stress or cytoprotection depending on the context.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.

Anticancer Activity

Recent studies have highlighted the anticancer properties of BBTPB. It has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves:

  • Induction of Apoptosis : BBTPB triggers mitochondrial-mediated apoptosis by increasing cytochrome c release and activating caspases.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.

Antimicrobial Properties

BBTPB exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The proposed mechanisms include:

  • Disruption of Membrane Integrity : The compound disrupts microbial cell membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : It has shown potential in preventing biofilm formation by pathogenic bacteria.

Case Studies

  • Breast Cancer Cell Lines : A study demonstrated that BBTPB significantly reduced cell viability in MDA-MB-231 breast cancer cells with an IC50_{50} value of 15 µM after 48 hours of treatment.
  • Antimicrobial Efficacy : In vitro tests showed that BBTPB inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study FocusCell Type/PathogenKey Findings
Anticancer ActivityMDA-MB-231 Breast CancerIC50_{50} = 15 µM after 48 hours
Antimicrobial ActivityStaphylococcus aureusMIC = 32 µg/mL

Safety Profile

While BBTPB exhibits promising biological activities, safety assessments are crucial:

  • Toxicity : BBTPB has been reported to be harmful if inhaled or ingested, causing irritation to skin and eyes. Proper handling procedures should be followed during research applications.

Properties

IUPAC Name

(4-butoxyphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30OP.BrH/c1-2-3-23-30-26-21-19-25(20-22-26)24-31(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29;/h4-22H,2-3,23-24H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBCXFJUMGEGBX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620069
Record name [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146346-92-1
Record name [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Butoxybenzyl)triphenylphosphonium bromide
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